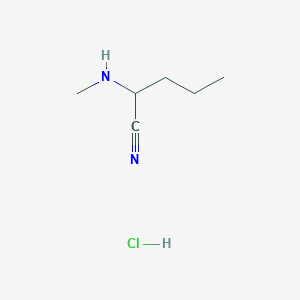
3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid
Vue d'ensemble
Description
3-Fluoro-4-isopropoxyphenylboronic acid is a specialty product used for proteomics research . It has a molecular formula of C9H12BFO3 and a molecular weight of 198.00 .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-isopropoxyphenylboronic acid consists of 9 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 3 oxygen atoms .Applications De Recherche Scientifique
Synthesis and Derivatives
- Hydrolysis and Acylation : 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionic acid, closely related to the target compound, is synthesized via hydrolysis and acylation, showing weak antibacterial activity (Arutyunyan et al., 2014).
- Chiral Building Blocks : Enantioselective syntheses of benzyloxymethyl phenyl propionic acids, including variants of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid, are used as chiral building blocks in chemical synthesis (Parsons et al., 2004).
Chemical and Physical Properties
- Vibrational and Electronic Structure : The vibrational and electronic structures of 3-Amino-3-(4-fluorophenyl)propionic acid, a related compound, have been studied using DFT and IR/Raman spectroscopy (Pallavi & Tonannavar, 2020).
- Electrocatalytic Hydrogenation : Related compounds, such as 2-(2-fluoro-4-biphenyl) propenoic acid, have been investigated for electrocatalytic hydrogenation, providing insights into the hydrogenation process of similar molecules (Raju, Damodar, & Reddy, 2002).
Application in Polymer Science
- Chain Extender in Polymer Nanocomposites : 3-(4-Hydroxyphenyl)propionic acid, a related compound, is used as a chain extender in polymer nanocomposites, indicating the potential application of similar compounds in material science (Totaro et al., 2017).
Other Related Research
- Geometric Structure Studies : Studies on derivatives of substituted 3-trichlorogermylpropionic acid provide insights into the geometric structures and bonding interactions of related compounds (Hans et al., 2002).
- Enzymatic Synthesis : The enzymatic synthesis of related compounds like α-Methyl-α-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen) showcases the potential for biocatalytic approaches in synthesizing similar molecules (Terao et al., 2003).
Propriétés
IUPAC Name |
3-(3-fluoro-4-propan-2-yloxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-8(2)16-11-5-3-9(7-10(11)13)4-6-12(14)15/h3,5,7-8H,4,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYOMSHPKLLHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





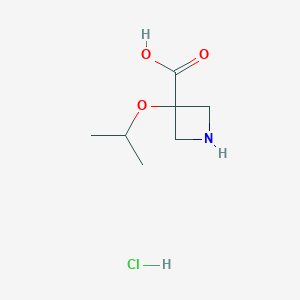
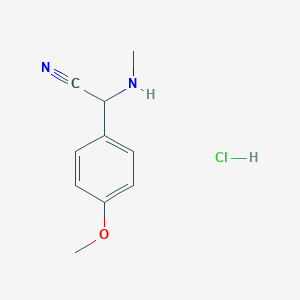
![Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1407122.png)

![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride](/img/structure/B1407124.png)
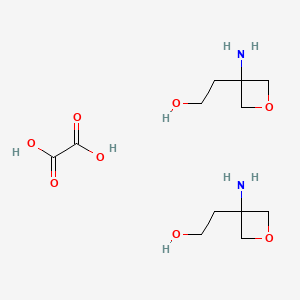
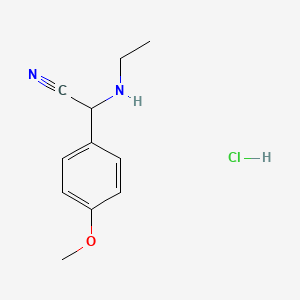
![Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1407132.png)
![[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea](/img/structure/B1407134.png)
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1407136.png)
![Tert-butyl 8-(((benzyloxy)carbonyl)amino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1407137.png)
